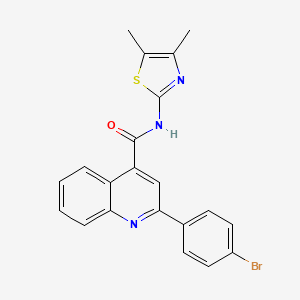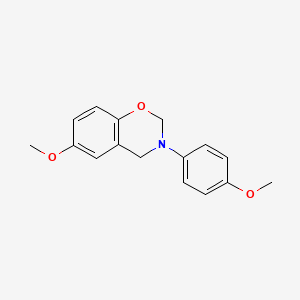
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzothiazole ring substituted with an ethoxy group and a propanamide chain attached to a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Ethoxy Substitution: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Propanamide Chain Attachment: The propanamide chain can be attached through an amide coupling reaction between the benzothiazole derivative and 3-(4-methoxyphenyl)propanoic acid using coupling reagents like EDCI and HOBt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Formation of ethoxybenzothiazole carboxylic acid.
Reduction: Formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamine.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)propanamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)propanamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.
特性
分子式 |
C19H20N2O3S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-15-9-10-16-17(12-15)25-19(20-16)21-18(22)11-6-13-4-7-14(23-2)8-5-13/h4-5,7-10,12H,3,6,11H2,1-2H3,(H,20,21,22) |
InChIキー |
GCDBJJYZDNVAAF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14951533.png)
![N-(2-methylbutan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951545.png)


![4-butyl-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B14951587.png)
![2-(4-chlorophenyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B14951591.png)
![2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide](/img/structure/B14951592.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951593.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide](/img/structure/B14951601.png)
methanone](/img/structure/B14951606.png)

![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14951610.png)
boron](/img/structure/B14951623.png)
![5-Oxo-5-{[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}pentanoic acid](/img/structure/B14951626.png)
